molecular formula C14H12BrN3O3S B2706767 4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide CAS No. 727420-58-8

4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2706767
CAS No.: 727420-58-8
M. Wt: 382.23
InChI Key: AVKIOQXATQRWGE-UHFFFAOYSA-N
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Description

4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide is a complex organic compound that features a bromine atom, an indazole ring, a methoxy group, and a sulfonamide group

Preparation Methods

The synthesis of 4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Ring: This can be achieved through a transition metal-catalyzed cyclization reaction.

    Introduction of the Bromine Atom: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: KMnO4, chromium trioxide (CrO3)

    Reducing Agents: H2/Pd, sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alkoxides

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

    Indazole Derivatives: Compounds containing the indazole ring, which are known for their medicinal properties.

    Sulfonamide Derivatives: Compounds containing the sulfonamide group, which are widely used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

4-bromo-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c1-21-14-7-11(4-5-12(14)15)22(19,20)18-10-3-2-9-8-16-17-13(9)6-10/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKIOQXATQRWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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